4-Amino-3-fluoro-2-methylbenzonitrile
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Overview
Description
4-Amino-3-fluoro-2-methylbenzonitrile is an organic compound with the molecular formula C8H7FN2. It is a solid at room temperature and is known for its applications in various fields of scientific research and industry. The compound is characterized by the presence of an amino group, a fluoro group, and a nitrile group attached to a benzene ring, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Amino-3-fluoro-2-methylbenzonitrile can be synthesized through several methods. One common approach involves the reaction of 4-amino-3-fluorotoluene with cyanogen bromide under basic conditions. The reaction typically proceeds as follows:
Starting Material: 4-amino-3-fluorotoluene
Reagent: Cyanogen bromide (BrCN)
Conditions: Basic medium, typically using a base such as sodium hydroxide (NaOH)
Product: this compound
Another method involves the direct fluorination of 4-amino-2-methylbenzonitrile using a fluorinating agent such as Selectfluor under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using automated reactors to ensure consistent quality and yield. The process typically includes:
Raw Materials: High-purity 4-amino-3-fluorotoluene and cyanogen bromide
Reaction Control: Automated systems to monitor temperature, pressure, and reaction time
Purification: Techniques such as recrystallization or chromatography to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-fluoro-2-methylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation and reduction can produce different functionalized derivatives .
Scientific Research Applications
4-Amino-3-fluoro-2-methylbenzonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the development of fluorescent probes and labeling agents.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-3-fluoro-2-methylbenzonitrile involves its interaction with specific molecular targets. The amino and fluoro groups can participate in hydrogen bonding and electrostatic interactions, respectively, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, making the compound useful in drug design and development .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-methylbenzonitrile: Similar structure but with different substitution patterns.
4-Fluoro-2-methylbenzonitrile: Lacks the amino group, affecting its reactivity and applications.
4-Amino-2-methylbenzonitrile: Lacks the fluoro group, leading to different chemical properties.
Uniqueness
4-Amino-3-fluoro-2-methylbenzonitrile is unique due to the presence of both an amino and a fluoro group on the benzene ring. This combination imparts distinct chemical properties, such as enhanced reactivity and the ability to participate in a wide range of chemical reactions. These features make it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
4-amino-3-fluoro-2-methylbenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2/c1-5-6(4-10)2-3-7(11)8(5)9/h2-3H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLFIVULCWDDML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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